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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
ML336 is a novel quinazolinone-based small molecule inhibitor of the Venezuelan Equine

Encephalitis Virus (VEEV), a member of the Alphavirus genus.[1][2] This document provides a

comprehensive overview of the chemical structure, physicochemical properties, and biological

activity of ML336. It details the compound's mechanism of action, which involves the inhibition

of the viral non-structural protein 2 (nsP2), a key enzyme in the viral replication cycle.[1]

Furthermore, this guide includes detailed experimental protocols for key antiviral assays and a

schematic of its chemical synthesis, serving as a valuable resource for researchers in the fields

of virology and medicinal chemistry.

Chemical Structure and Physicochemical Properties
ML336, with the IUPAC name (E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-

phenylbenzamide, is a quinazolinone-based compound.[1] Its chemical structure and key

identifiers are presented below.

Table 1: Chemical Identifiers of ML336
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Identifier Value

IUPAC Name
(E)-2-((1,4-dimethylpiperazin-2-

ylidene)amino)-5-nitro-N-phenylbenzamide

Molecular Formula C₁₉H₂₁N₅O₃

Molecular Weight 367.4 g/mol

CAS Number 1613465-33-0

SMILES
CN1CCN(C)C/C1=N/c2ccc(cc2C(=O)Nc3ccccc3

)--INVALID-LINK--[O-]

A summary of the known physicochemical properties of ML336 is provided in Table 2.

Table 2: Physicochemical Properties of ML336
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Property Value

Melting Point 168-173 °C

Solubility

Phosphate Buffered Saline (PBS, pH 7.4): 40.4

µg/mL (110.0 µM) DMEM with 10% FBS: 13.1

µg/mL (35.7 µM) DMSO: 10 mg/mL DMF: 20

mg/mL

Stability

Stable in PBS and PBS/acetonitrile for at least

48 hours. Stable in the presence of dithiothreitol

(DTT) for at least 8 hours. Stock solutions are

stable for 6 months at -80°C and 1 month at

-20°C.[3]

Spectral Data

¹H NMR (500 MHz, CDCl₃) δ (ppm): 10.99 (s,

1H), 9.15 (d, J = 2.8 Hz, 1H), 8.15 (dd, J = 8.8,

2.8 Hz, 1H), 7.65 – 7.60 (m, 2H), 7.38 – 7.33

(m, 2H), 7.12 (tt, J = 7.3, 1.2 Hz, 1H), 6.80 (d, J

= 8.8 Hz, 1H), 3.47 (t, J = 5.7 Hz, 2H), 3.28 (s,

3H), 3.13 (s, 2H), 2.69 (t, J = 5.7 Hz, 2H), 2.26

(s, 3H). ¹³C NMR (126 MHz, CDCl₃) δ (ppm):

162.63, 156.42, 153.97, 142.79, 138.19, 129.09,

127.64, 126.35, 126.16, 124.19, 123.75, 120.19,

55.12, 51.82, 49.66, 45.27, 36.88. λmax: 274,

345 nm

Biological Activity and Mechanism of Action
ML336 is a potent inhibitor of VEEV replication, demonstrating low nanomolar efficacy against

multiple strains of the virus.[1][2] The compound exhibits a high selectivity index, with no

significant cytotoxicity observed at concentrations well above its effective dose.[1]

Table 3: In Vitro Antiviral Activity of ML336
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Assay VEEV Strain IC₅₀ / EC₅₀
Cytotoxicity
(CC₅₀)

Selectivity
Index (SI)

Cytopathic Effect

(CPE)
TC-83 32 nM >50 µM >1500

CPE V3526 20 nM >50 µM >2500

CPE Trinidad Donkey 42 nM >50 µM >1190

Viral RNA

Synthesis
TC-83 1.1 nM >50 µM >45,000

The primary mechanism of action of ML336 is the inhibition of viral RNA synthesis through the

targeting of the VEEV non-structural protein 2 (nsP2).[1][4] NsP2 is a multifunctional enzyme

with protease, helicase, and RNA triphosphatase activities, all of which are essential for

processing the viral polyprotein and replicating the viral genome. By inhibiting nsP2, ML336
effectively disrupts the formation of the viral replication complex and prevents the synthesis of

new viral RNA.[4]

VEEV Replication Cycle and Inhibition by ML336
The replication of VEEV, a positive-sense single-stranded RNA virus, occurs in the cytoplasm

of the host cell. The following diagram illustrates the key steps of the VEEV replication cycle

and the point of intervention by ML336.

Host Cell Cytoplasm

Inhibition by ML336

1. Virus Entry
(Endocytosis) 2. Uncoating 3. Translation of

Genomic RNA nsP1-4 Polyprotein 4. Polyprotein
Processing

5. Formation of
Replication Complex

6. Viral RNA
Synthesis (-) sense RNAReplicase (+) sense Genomic RNAReplicase

26S Subgenomic RNA

8. Virion Assembly

7. Translation of
Structural Proteins

Capsid & Envelope
Proteins

9. Budding and
Release

ML336 Inhibits nsP2
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Click to download full resolution via product page

Caption: VEEV Replication Cycle and ML336 Inhibition.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

antiviral activity of ML336.

Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.

Experimental Workflow:
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Viability Quantification Methods

Start

1. Plate Host Cells
(e.g., Vero 76) in 96-well plates

2. Add serial dilutions
of ML336

3. Infect cells with VEEV
(e.g., TC-83, MOI 0.1)

4. Incubate for 48-72 hours

5. Quantify Cell Viability

6. Data Analysis
(Calculate IC₅₀) Crystal Violet Staining ATP-based Assay

(e.g., CellTiter-Glo)

End

Click to download full resolution via product page

Caption: Workflow for the CPE Inhibition Assay.

Detailed Protocol:
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Cell Plating: Seed Vero 76 cells in 96-well clear-bottom plates at a density of 2 x 10⁴ cells

per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine

Serum (FBS) and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂

incubator.

Compound Addition: Prepare serial dilutions of ML336 in assay medium (DMEM with 2%

FBS). Remove the growth medium from the cell plates and add the compound dilutions.

Include appropriate vehicle controls (e.g., DMSO).

Virus Infection: Infect the cells with VEEV TC-83 at a multiplicity of infection (MOI) of 0.1

PFU/cell.

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

Quantification of Cell Viability:

Crystal Violet Staining: Aspirate the medium, fix the cells with 10% formalin for 30 minutes,

and then stain with 0.1% crystal violet solution for 20 minutes. After washing and drying,

solubilize the stain with methanol and measure the absorbance at 570 nm.

ATP-based Assay: Use a commercial kit such as CellTiter-Glo® (Promega) according to

the manufacturer's instructions. Measure the luminescence using a plate reader.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the

percentage of cell viability against the logarithm of the compound concentration and fitting

the data to a four-parameter logistic curve.

Viral Titer Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the

presence of the test compound.

Detailed Protocol:

Cell Infection: Seed Vero 76 cells in 12-well plates and grow to 90-95% confluency. Infect the

cells with VEEV TC-83 at an MOI of 0.1 in the presence of various concentrations of ML336
or vehicle control.
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Incubation: Incubate the plates for 1 hour at 37°C to allow for virus adsorption. After

incubation, wash the cells with PBS and add fresh medium containing the respective

concentrations of ML336. Incubate for an additional 24-48 hours.

Harvesting Supernatant: Collect the supernatant from each well, which contains the progeny

virus.

Plaque Assay:

Prepare 10-fold serial dilutions of the harvested supernatants.

Infect confluent monolayers of Vero 76 cells in 6-well plates with the virus dilutions for 1

hour.

Remove the inoculum and overlay the cells with a medium containing 0.5% agarose.

Incubate for 48-72 hours until plaques are visible.

Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the

plaques.

Data Analysis: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Determine the concentration of ML336 that causes a significant reduction in the viral titer

compared to the vehicle control.

Chemical Synthesis
ML336 can be synthesized via a multi-step process starting from 2-amino-5-nitrobenzoic acid.

The synthetic scheme is depicted below.
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2-Amino-5-nitrobenzoic acid

Chloroacetyl chloride, Et₃N, CH₂Cl₂

2-(Chloromethyl)-6-nitro-4H-benzo[d][1,3]oxazin-4-one

Aniline, POCl₃, Acetonitrile

2-(Chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one

1,4-Dimethylpiperazine, K₂CO₃, DMF

(E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide

ML336

Click to download full resolution via product page

Caption: Synthetic Scheme for ML336.

Synthetic Procedure Outline:

Step 1: 2-Amino-5-nitrobenzoic acid is reacted with chloroacetyl chloride in the presence of

triethylamine in dichloromethane to yield 2-(chloromethyl)-6-nitro-4H-benzo[d][1][3]oxazin-4-

one.[1]

Step 2: The product from Step 1 is then treated with aniline and phosphorus oxychloride in

acetonitrile to form 2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one.[1]

Step 3: Finally, reaction with 1,4-dimethylpiperazine in the presence of potassium carbonate

in dimethylformamide affords the final product, ML336.[1]

Conclusion
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ML336 is a first-in-class, potent, and selective inhibitor of VEEV with a well-defined mechanism

of action targeting the viral nsP2 protein. Its favorable in vitro pharmacokinetic profile and high

selectivity index make it an excellent probe for studying alphavirus replication and a promising

lead for the development of novel anti-alphavirus therapeutics. The detailed chemical,

biological, and methodological information provided in this guide serves as a valuable resource

for the scientific community engaged in antiviral research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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